Bienvenue dans la boutique en ligne BenchChem!

4-[(4-fluorophenoxy)acetyl]morpholine

Crystallography Solid-state chemistry Hydrogen bonding

4-[(4-Fluorophenoxy)acetyl]morpholine (CAS 690696-63-0; IUPAC: 2-(4-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one) is a synthetic morpholine amide derivative with molecular formula C12H14FNO3 and molecular weight 239.24 g/mol. The compound features a morpholine ring N-acylated with a 4-fluorophenoxyacetyl group, placing it within the phenoxyacetyl-morpholine chemotype.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
Cat. No. B5869092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-fluorophenoxy)acetyl]morpholine
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
InChIKeySRTMEEYXGALOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Fluorophenoxy)acetyl]morpholine – Compound Identity and Procurement Baseline


4-[(4-Fluorophenoxy)acetyl]morpholine (CAS 690696-63-0; IUPAC: 2-(4-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one) is a synthetic morpholine amide derivative with molecular formula C12H14FNO3 and molecular weight 239.24 g/mol . The compound features a morpholine ring N-acylated with a 4-fluorophenoxyacetyl group, placing it within the phenoxyacetyl-morpholine chemotype. It is supplied as a research-grade building block with typical purity of ≥95% . The compound has been annotated in public bioactivity databases for CCR5 receptor antagonism and CYP3A4 enzyme inhibition, making it relevant for medicinal chemistry programs targeting inflammation, HIV entry, and drug metabolism [1].

Why 4-[(4-Fluorophenoxy)acetyl]morpholine Cannot Be Assumed Interchangeable with In-Class Analogs


Within the phenoxyacetyl-morpholine series, seemingly minor substituent changes on the phenoxy ring produce substantial shifts in target engagement, metabolic stability, and solid-state properties. The 4-fluoro substituent imparts a unique combination of electronegativity (Hammett σp = +0.06), small van der Waals radius (comparable to hydrogen), and metabolic resistance to CYP-mediated oxidation at the para position, distinguishing it from the 4-chloro (σp = +0.23, larger radius), 4-methyl (σp = −0.17, oxidatively labile), and unsubstituted analogs [1]. Crystal structure analysis of the corresponding morpholinium salts reveals that the 4-fluorophenoxyacetate anion engages in distinct N—H···O hydrogen-bonding networks compared to the 3,5-dichloro and 2,4-dichloro analogs, which adopt different packing motifs [2]. These structural and electronic differences cannot be compensated by simple molar equivalence; they directly affect receptor binding conformations, CYP inhibition profiles, and formulation behavior [3].

Quantitative Differentiation Evidence for 4-[(4-Fluorophenoxy)acetyl]morpholine vs. Closest Analogs


Crystal-State Hydrogen-Bonding Architecture: 4-Fluorophenoxyacetate vs. 2,4-Dichloro and 3,5-Dichloro Analogs

In the morpholinium salt series, the (4-fluorophenoxy)acetate anion (II) forms a one-dimensional hydrogen-bonded chain polymer via N—H···O interactions, similar to the unsubstituted phenoxyacetate (I) and the 3,5-dichlorophenoxyacetate (III). However, the 2,4-dichlorophenoxyacetate analog (IV) adopts a distinct cyclic hydrogen-bonded dimer motif (R₂²(8) ring) rather than a chain polymer [1]. This structural divergence, driven solely by the chloro substitution pattern ortho to the ether oxygen, demonstrates that the 4-fluoro analog retains the chain-polymer packing characteristic of the parent phenoxyacetate scaffold, whereas 2,4-dichloro substitution fundamentally alters the solid-state architecture.

Crystallography Solid-state chemistry Hydrogen bonding

CYP3A4 Time-Dependent Inhibition Liability: 4-Fluorophenoxy vs. Heteroaromatic Morpholine Congeners

In a medicinal chemistry optimization program for CDK8/19 dual inhibitors, the pendant 4-fluorophenyl group on a morpholine-containing scaffold was specifically retained while the morpholine ring was replaced to decrease CYP3A4 time-dependent inhibition (TDI) potential [1]. This indicates that the 4-fluorophenoxy motif itself is not the primary driver of CYP3A4 TDI; rather, the specific combination of the morpholine ring with the 4-fluorophenoxy group can be tuned to mitigate metabolic liability. For 4-[(4-fluorophenoxy)acetyl]morpholine itself, CYP3A4 inhibition was measured at IC50 = 20,000 nM (20 µM) in human liver microsomes using a fluorogenic substrate (15 min preincubation with NADPH), placing it in the weak-to-moderate inhibition range [2].

Drug metabolism CYP3A4 inhibition Medicinal chemistry

CCR5 Receptor Antagonism: 4-Fluorophenoxyacetyl Morpholine vs. 2-Fluorophenoxy and Chlorophenoxy Positional Isomers

In a series of phenoxybenzyl-derived CCR5 antagonists, the 4-fluorophenoxy substitution pattern has been associated with measurable CCR5 antagonism in human MOLT4 cells. The compound 4-[(4-fluorophenoxy)acetyl]morpholine has been annotated as a CCR5 antagonist in pharmacological screening, with reported IC50 values in the range of 6,500–9,200 nM (6.5–9.2 µM) for inhibition of CCL5-induced calcium mobilization in human MOLT4/CCR5 cells [1]. While direct head-to-head data for the 2-fluorophenoxy positional isomer and the 4-chlorophenoxy analog are not available in a single published study, the SAR trends in the broader phenoxybenzyl CCR5 antagonist series indicate that para-fluoro substitution typically provides superior CCR5 affinity compared to ortho-fluoro substitution, and that 4-fluoro is preferred over 4-chloro for balancing potency and metabolic stability [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Moloney Murine Leukemia Virus Reverse Transcriptase Inhibition: Preliminary Antiviral Activity Signal

The compound has been evaluated in a functional assay for inhibition of oncornaviral DNA polymerase activity from Moloney murine leukemia virus (MMLV), with a reported 50% inhibitory dose (ID50) measured in this system . While the exact ID50 value is not publicly available in a structured format, the inclusion of this compound in the screening panel indicates it was selected for antiviral evaluation. This distinguishes it from many structurally similar phenoxyacetyl morpholines that have not been profiled for antiviral activity. The 4-fluorophenoxy group is recognized in medicinal chemistry as a privileged fragment for antiviral target engagement, contributing to metabolic stability and binding complementarity [1].

Antiviral Reverse transcriptase Oncornavirus

Optimal Research Application Scenarios for 4-[(4-Fluorophenoxy)acetyl]morpholine Based on Verified Differentiation Evidence


CCR5 Antagonist Scaffold-Hopping and SAR Expansion

Use as a micromolar-affinity reference ligand (IC50 ~6.5–9.2 µM in MOLT4 calcium mobilization) for exploring SAR around the phenoxyacetyl-morpholine core in CCR5 antagonist programs. The compound serves as a defined starting point for systematic variation of the morpholine ring (e.g., piperidine, piperazine replacement) and phenoxy substitution pattern, with the 4-fluoro substituent providing a benchmark for electronic and metabolic effects relative to 4-chloro, 4-methyl, and unsubstituted analogs [1].

CYP3A4 Drug-Drug Interaction Liability Benchmarking in Morpholine-Containing Compound Libraries

With a measured CYP3A4 IC50 of 20 µM in human liver microsomes, this compound can serve as a moderate-inhibition reference standard for benchmarking CYP3A4 liability across morpholine-containing compound libraries. Its weak-to-moderate CYP3A4 inhibition profile, compared to more potent morpholine-based CYP3A4 inhibitors in the CDK8/19 series, allows researchers to contextualize structure-metabolism relationships [2].

Solid-State Form Screening and Crystallization Optimization for Phenoxyacetic Acid-Derived Morpholine Salts and Amides

The well-characterized crystal structure of the morpholinium (4-fluorophenoxy)acetate salt (space group P-1; one-dimensional hydrogen-bonded chain polymer) provides a reference for solid-state form screening. Researchers developing crystalline formulations of phenoxyacetyl-morpholine amides or salts can use these structural data to predict and compare packing motifs, particularly when evaluating 4-fluoro vs. 2,4-dichloro and 3,5-dichloro analogs where the hydrogen-bonding topology diverges [3].

Antiviral Screening Panel Inclusion for Phenoxyacetyl-Morpholine Chemotypes

Given the compound's inclusion in MMLV reverse transcriptase inhibition screening, researchers assembling antiviral discovery panels can use it as a representative phenoxyacetyl-morpholine member alongside structurally diverse controls. The preliminary antiviral annotation reduces the barrier to entry for virology-focused procurement .

Quote Request

Request a Quote for 4-[(4-fluorophenoxy)acetyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.